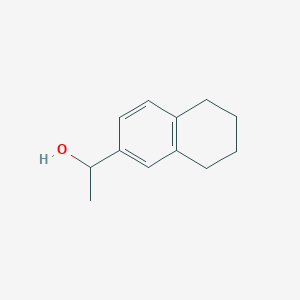
5-(3-Chlorophenyl)-4-((2,5-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 5-(3-Clorofenil)-4-((2,5-dimetoxi-bencilideno)amino)-4H-1,2,4-triazol-3-tiol es un compuesto orgánico sintético que pertenece a la clase de derivados de triazol. Los triazoles son conocidos por sus diversas actividades biológicas y se utilizan ampliamente en la química medicinal.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 5-(3-Clorofenil)-4-((2,5-dimetoxi-bencilideno)amino)-4H-1,2,4-triazol-3-tiol típicamente involucra los siguientes pasos:
Formación del anillo de triazol: Esto se puede lograr mediante la ciclación de derivados de hidrazina apropiados con disulfuro de carbono u otros reactivos adecuados.
Reacciones de sustitución:
Introducción del grupo tiol: El grupo tiol se puede introducir haciendo reaccionar el compuesto intermedio con agentes tiolatantes como la tiourea o el sulfuro de hidrógeno.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto implicarían escalar los procedimientos de síntesis de laboratorio, optimizar las condiciones de reacción para obtener mayores rendimientos y garantizar la pureza del producto final mediante técnicas de purificación como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El grupo tiol se puede oxidar para formar disulfuros o ácidos sulfónicos.
Reducción: El grupo nitro, si está presente, se puede reducir a una amina.
Sustitución: Los anillos aromáticos pueden sufrir reacciones de sustitución electrófila o nucleófila.
Reactivos y condiciones comunes
Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Reactivos de sustitución: Halógenos, agentes alquilantes.
Productos principales
Productos de oxidación: Disulfuros, ácidos sulfónicos.
Productos de reducción: Aminas.
Productos de sustitución: Derivados halogenados o alquilados.
Aplicaciones Científicas De Investigación
Química
Catálisis: Utilizado como ligando en química de coordinación para catálisis.
Síntesis: Intermedio en la síntesis de otras moléculas orgánicas complejas.
Biología
Agentes antimicrobianos: Posible uso como agente antimicrobiano debido a su parte de triazol.
Inhibición enzimática: Puede actuar como inhibidor para ciertas enzimas.
Medicina
Desarrollo de fármacos: Investigado por su potencial como agente terapéutico en el tratamiento de diversas enfermedades.
Industria
Agricultura: Posible uso como fungicida o pesticida.
Ciencia de los materiales: Utilizado en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción del 5-(3-Clorofenil)-4-((2,5-dimetoxi-bencilideno)amino)-4H-1,2,4-triazol-3-tiol implica su interacción con objetivos moleculares como enzimas o receptores. El anillo de triazol puede unirse al sitio activo de las enzimas, inhibiendo su actividad. El compuesto también puede interactuar con receptores celulares, modulando las vías de transducción de señales.
Comparación Con Compuestos Similares
Compuestos similares
1,2,4-Triazol: El compuesto principal con una estructura similar de anillo de triazol.
Fluconazol: Un agente antifúngico triazol.
Itraconazol: Otro agente antifúngico triazol.
Singularidad
El 5-(3-Clorofenil)-4-((2,5-dimetoxi-bencilideno)amino)-4H-1,2,4-triazol-3-tiol es único debido a la presencia de los grupos 3-clorofenilo y 2,5-dimetoxi-bencilideno, que pueden conferir actividades biológicas y propiedades químicas específicas no encontradas en otros derivados de triazol.
Propiedades
Número CAS |
478254-77-2 |
|---|---|
Fórmula molecular |
C17H15ClN4O2S |
Peso molecular |
374.8 g/mol |
Nombre IUPAC |
3-(3-chlorophenyl)-4-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H15ClN4O2S/c1-23-14-6-7-15(24-2)12(9-14)10-19-22-16(20-21-17(22)25)11-4-3-5-13(18)8-11/h3-10H,1-2H3,(H,21,25)/b19-10+ |
Clave InChI |
HMIWKSCAJFVHLA-VXLYETTFSA-N |
SMILES isomérico |
COC1=CC(=C(C=C1)OC)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)Cl |
SMILES canónico |
COC1=CC(=C(C=C1)OC)C=NN2C(=NNC2=S)C3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![benzyl (2Z)-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12042179.png)


![3-{(Z)-[3-(2-Furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12042208.png)

![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B12042220.png)
acetyl]hydrazono}methyl)-2-ethoxyphenyl 2,4-dichlorobenzoate](/img/structure/B12042225.png)



![3-(4,5-diphenyl-1H-imidazol-1-yl)-N'-[(E)-1-phenylethylidene]propanohydrazide](/img/structure/B12042266.png)


